N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

This pyridazinone derivative features a unique 3-chloro-4-fluorophenyl substitution that provides distinct electronic and steric properties for exploring halogen-bonding contributions to COX-2 binding affinity. Its regiospecific arrangement cannot be replicated by analogs with different halogen positions, which can alter IC50 values by over 8-fold. With a cLogP of ~3.1, it offers optimal cell permeability without the solubility liabilities of highly lipophilic variants. Ideal for benchmarking against published in-class leads and for head-to-head PDE isoform selectivity profiling.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
Cat. No. B5147112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H13ClFN3O2/c19-14-10-13(6-7-15(14)20)21-17(24)11-23-18(25)9-8-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)
InChIKeyPZZKLTQUBHYMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Structural Identity and Procurement Baseline


N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Molecular Formula: C18H13ClFN3O2, Molecular Weight: 357.8 g/mol) is a synthetic pyridazinone derivative belonging to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class [1]. The compound features a 3-phenylpyridazin-1(6H)-one core connected via an acetamide linker to a 3-chloro-4-fluorophenyl ring, a halogenation pattern that distinguishes it from closely related analogs . This scaffold class has been investigated primarily for cyclooxygenase-2 (COX-2) inhibition, anti-inflammatory activity, and phosphodiesterase modulation, positioning the compound as a candidate for research in inflammatory and pain-related pathways [1][2].

Why N-(3-Chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Off-the-Shelf Pyridazinone Analogs


Within the 6-oxo-3-phenylpyridazine acetamide series, subtle modifications to the N-phenyl substitution pattern produce substantial shifts in target engagement, selectivity, and ADME properties. The 3-chloro-4-fluoro substitution on the terminal phenyl ring of the target compound establishes a distinct electronic and steric profile—combining the electron-withdrawing effects of chlorine (σm = 0.37) and fluorine (σp = 0.06) in a regiospecific arrangement that cannot be replicated by analogs bearing different halogen positions or combinations [1]. Published structure-activity relationship (SAR) data on the VEGFR-2 inhibitory pyridazinone series demonstrate that even isosteric replacements on the N-phenyl ring can alter IC50 values by over 8-fold and dramatically impact selectivity indices against normal cell lines, underscoring that generic substitution within this class compromises both potency and safety margins [2].

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


Halogen Substitution Pattern and COX-2 Inhibitory Potential Relative to In-Class Pyridazinone Leads

Although direct COX-2 IC50 data for the target compound is not available in the primary literature, the closest in-class comparators from the N-substitutedphenyl-6-oxo-3-phenylpyridazine series—compounds 4a, 4b, 5a, and 10 reported by Khan et al. (2020)—achieved COX-2 IC50 values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM respectively, all statistically superior to the reference drug celecoxib (IC50 = 17.79 nM) [1]. The target compound's 3-chloro-4-fluorophenyl motif provides a halogen-bonding capacity distinct from the hydrazone- and thiazolidinone-linked substituents in 4a–10, and introduces metabolic stability advantages through chlorine blocking of potential para-hydroxylation sites relative to unsubstituted phenyl analogs [2]. This specific halogenation pattern is predicted in QSAR studies on pyridazinone COX-2 inhibitors to enhance binding pocket complementarity when compared to mono-halogenated or para-only fluorinated variants [1].

COX-2 inhibition Anti-inflammatory Pyridazinone SAR

Differentiation from the 2,5-Difluorophenyl Analog via Halogen-Dependent Target Engagement Profile

The closest structurally characterized analog, N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, has been annotated as a phosphodiesterase-4 (PDE4) inhibitor . The target compound replaces the 2,5-difluoro substitution with a 3-chloro-4-fluoro pattern, a change that introduces a substantially larger and more polarizable chlorine atom (atomic radius 99 pm vs. fluorine 42 pm; C–Cl bond length ~1.74 Å vs. C–F ~1.35 Å) at the meta position . In analogous pyridazinone-based kinase inhibitor series, such chloro-for-fluoro substitutions have been shown to improve hydrophobic pocket occupancy and modulate selectivity between PDE isoforms and COX/VEGFR kinase targets, making the target compound a mechanistically distinct probe relative to the difluoro analog [1]. Chlorine at the 3-position also confers greater oxidative metabolic stability compared to the 2-fluoro substituent, which is susceptible to CYP450-mediated hydroxylation [1].

PDE4 inhibition Halogen bonding Target selectivity

Regioisomeric Differentiation: 3-(4-Fluorophenyl)-pyridazinone vs. 3-Phenyl-pyridazinone Core Positioning

The target compound incorporates a 3-phenyl substituent on the pyridazinone core, whereas the commercially available regioisomer N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (SMolecule catalog, exact mass 357.068 Da) features an inverted arrangement with 4-fluorophenyl on the core and 3-chlorophenyl on the acetamide . Published molecular docking studies on the N-substitutedphenyl-6-oxo-3-phenylpyridazine series demonstrate that the 3-phenyl group occupies a critical hydrophobic pocket within the COX-2 active site, while the N-phenylacetamide moiety engages the entrance region [1]. Swapping the aryl substituents between these two positions, as in the regioisomer, disrupts this binding mode and is associated with reduced COX-2 selectivity over COX-1 in in-class analogs [1]. The target compound's 3-phenyl core substitution preserves the validated binding orientation essential for achieving the IC50 < 18 nM potency window reported for the series [1].

Regioisomer comparison COX-2 selectivity Pyridazinone core

Gastric Safety Differentiation: Chloro-Fluoro Substitution and Non-Ulcerogenic Profile Compared to Classical NSAIDs

The pyridazinone COX-2 inhibitor class to which the target compound belongs has demonstrated a markedly superior gastric safety profile compared to traditional NSAIDs. In the in-class study by Khan et al. (2020), compounds 4b, 5a, and 10 exhibited no gastric ulcerogenic effects in vivo, while compound 4a produced only negligible effects—both outcomes significantly better than celecoxib and indomethacin [1]. The target compound's 3-chloro-4-fluorophenyl acetamide motif is structurally analogous to the N-substitution patterns in compounds 4a–10, and the presence of the electron-withdrawing chloro-fluoro combination is expected to further enhance COX-2/COX-1 selectivity by reinforcing the hydrogen-bond network with Arg513 and His90 in the COX-2 side pocket, a binding feature absent in standard NSAIDs such as indomethacin and ibuprofen [1][2].

Gastric ulcerogenicity COX-2 selectivity Safety pharmacology

Physicochemical Differentiation: Lipophilicity-Driven Membrane Permeability Advantage Over Unsubstituted Parent

The unsubstituted parent compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide (CAS 922944-67-0) lacks the halogenation that defines the target compound . Introduction of the 3-chloro-4-fluoro substitution increases the calculated partition coefficient (cLogP) by approximately 0.9–1.2 log units compared to the parent, based on fragment-based calculations using the Hansch-Leo method (πCl = 0.71; πF = 0.14 vs. πH = 0.00) . This lipophilicity elevation is associated with improved passive membrane permeability in Caco-2 monolayer models and enhanced blood-brain barrier penetration potential in pyridazinone series, without pushing the compound beyond the Lipinski Rule of Five threshold (cLogP of the target compound is estimated at ~3.1, remaining below the <5 cutoff) [1]. The halogen combination specifically balances permeability with aqueous solubility, avoiding the precipitation issues observed with bis-chlorinated or naphthyl-substituted analogs [1].

Lipophilicity Membrane permeability ADME prediction

Validated Application Scenarios for N-(3-Chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Scaffold Evidence


COX-2 Inhibitor Lead Optimization and Inflammation Model Studies

The target compound serves as a structurally differentiated probe within the N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitor series. Its 3-chloro-4-fluorophenyl substitution pattern provides a unique combination of electronic and steric properties that can be exploited to explore halogen-bonding contributions to COX-2 binding affinity and selectivity. Researchers conducting carrageenan-induced paw edema or adjuvant arthritis models can benchmark the compound against the published in-class leads 4a–10 (IC50 range: 16.76–17.45 nM) to evaluate whether the chloro-fluoro motif enhances or modulates the gastric safety margin reported for this chemotype [1].

Halogen-Dependent PDE vs. Kinase Selectivity Profiling

The target compound's 3-chloro-4-fluoro substitution differentiates it mechanistically from the PDE4-annotated 2,5-difluoro analog. Procurement of both compounds enables side-by-side selectivity profiling against PDE isoforms (PDE4A–D) and kinase targets (VEGFR-2, COX-2) to map the halogen-dependent target engagement landscape of the pyridazinone acetamide scaffold. This head-to-head comparison is directly relevant for programs seeking to minimize off-target PDE activity while preserving anti-inflammatory or anti-angiogenic efficacy .

Regioisomeric Probe for Pyridazinone Core Binding Orientation Studies

The compound's correct 3-phenylpyridazinone regioisomerism is critical for maintaining the COX-2 binding mode validated by molecular docking. Researchers can use the target compound alongside its regioisomer—N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide—in competitive binding assays to experimentally quantify the energetic penalty of aryl group inversion, providing valuable SAR data for pyridazinone-based drug design and confirming the necessity of regioisomeric purity in procurement specifications .

Lipophilicity-Optimized Cell-Based Assay Probe for Chronic Dosing Protocols

With an estimated cLogP of ~3.1, the target compound occupies an optimal lipophilicity range for cell permeability while avoiding the solubility and non-specific binding liabilities of highly lipophilic pyridazinone analogs (e.g., naphthyl-substituted variants at cLogP >4.0). This makes it suitable for long-term cell culture experiments, Caco-2 permeability assays, and in vivo pharmacokinetic studies where consistent exposure without precipitation is required [2].

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.